molecular formula C22H20N6O5 B2456592 5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207020-18-5

5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2456592
CAS RN: 1207020-18-5
M. Wt: 448.439
InChI Key: AXOPBPFEGRIBNL-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H20N6O5 and its molecular weight is 448.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole rings have been synthesized and explored for various biological activities. For instance, a study by Dürüst et al. (2012) discusses the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, highlighting their potential as anti-protozoal and anti-cancer agents. These compounds were synthesized through a 1,3-dipolar cycloaddition reaction, and their structures were confirmed using spectroscopic methods. The in vitro anti-protozoal and cytotoxic activities of these compounds were investigated, underscoring their significance in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antimicrobial and Antifungal Properties

Another study by Bektaş et al. (2007) focuses on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, leading to compounds that showed good or moderate activities against test microorganisms, thus demonstrating the applicability of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Application in C-nucleoside Synthesis

The compound's structural features are also relevant in the synthesis of C-nucleosides, as indicated by a study from Belkadi and Othman (2006). They described the synthesis of derivatives from glyceraldehyde, leading to compounds that could serve as models for acyclic C-nucleosides, showcasing the versatility of such heterocyclic compounds in synthetic organic chemistry (Belkadi & Othman, 2006).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-12-5-4-6-13(9-12)20-23-17(33-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)14-7-8-15(31-2)16(10-14)32-3/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPBPFEGRIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)OC)OC)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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